Tungstate

Descripción general

Descripción

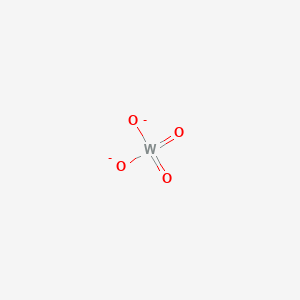

Tungstate is a compound containing the this compound ion, which is composed of tungsten and oxygen. This compound ions are typically found in salts and minerals, such as scheelite (calcium this compound) and wolframite (iron manganese this compound). This compound compounds are known for their high density and unique chemical properties, making them valuable in various industrial and scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tungstate compounds can be synthesized through various methods, including:

Hydrothermal Method: This involves reacting tungsten trioxide with a suitable base, such as sodium hydroxide, under high temperature and pressure conditions to form sodium this compound.

High-Temperature Calcination: Tungsten trioxide is reacted with a base at high temperatures to form this compound salts.

Microwave Solid Phase Synthesis: This method uses microwave radiation to heat the reactants, resulting in the formation of this compound compounds.

Industrial Production Methods

In industrial settings, this compound compounds are often produced by digesting tungsten ores, such as wolframite and scheelite, in a basic solution. For example, sodium this compound can be produced by treating tungsten ores with sodium hydroxide and water, followed by crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Tungstate compounds undergo various chemical reactions, including:

Oxidation and Reduction: This compound ions can act as mild oxidizing agents, facilitating electron transfer reactions.

Substitution Reactions: This compound ions can participate in substitution reactions, where one ligand is replaced by another.

Common Reagents and Conditions

Hydrochloric Acid: Used to convert sodium this compound to tungsten trioxide.

Sodium Hydroxide: Used to reverse the reaction and regenerate sodium this compound from tungsten trioxide.

Major Products

Tungsten Trioxide: Formed by treating sodium this compound with hydrochloric acid.

Sodium this compound: Regenerated from tungsten trioxide using sodium hydroxide.

Aplicaciones Científicas De Investigación

Tungstate compounds have a wide range of applications in scientific research, including:

Electrochemical Applications: Used in supercapacitors, lithium-ion batteries, and sodium-ion batteries due to their excellent electrochemical properties.

Medical Applications: Used as diagnostic agents for diabetes and in enhancing insulin activity and glucose metabolism.

Materials Science: Applied in the manufacture of fireproofing fabrics and anti-corrosive agents.

Mecanismo De Acción

Tungstate ions primarily exert their effects through their ability to facilitate and catalyze various chemical reactions. As a source of tungsten ions, they act as mild oxidizing agents, enhancing the reactivity of other substances by altering their chemical structure. This reactivity is crucial in processes such as the production of phosphors and organic synthesis . The efficiency of this compound ions as catalysts is attributed to their stability and ability to form complex compounds with transitional states during reactions, lowering activation energies and increasing reaction rates .

Comparación Con Compuestos Similares

Tungstate compounds are often compared with molybdate compounds due to their similar chemical properties. Both this compound and molybdate ions can form complex structures and exhibit similar reactivity. this compound compounds are generally denser and have higher melting points compared to molybdate compounds . Similar compounds include:

Molybdate: Contains molybdenum and oxygen, similar to this compound.

Chromate: Contains chromium and oxygen, and shares some chemical properties with this compound.

This compound compounds are unique due to their high density, stability, and versatile applications in various fields, making them valuable in both industrial and scientific research.

Propiedades

IUPAC Name |

dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W/q;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYZMCDFOULPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

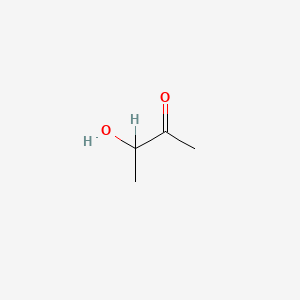

[O-][W](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4W-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51682-10-1 (Parent), Array | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

247.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12737-86-9, 51682-10-1 | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUNGSTATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0Y0WQ46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B3426254.png)